1-Oxa-6-azaspiro[4.4]nonane
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Overview
Description
1-Oxa-6-azaspiro[4.4]nonane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms. This unique configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-oxa-6-azaspiro[4.4]nonane typically involves radical chemistry. One common method includes the stannyl radical-promoted reaction of a uracil derivative possessing a 2,2-dibromovinyl group tethered at the C6 position . The reaction proceeds under irradiation with visible or UV light through a 1,5-photoinduced hydrogen atom transfer (1,5-PHAT) followed by cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of radical chemistry and cyclization reactions are likely employed on a larger scale. Optimization of reaction conditions, such as temperature, light source, and solvent, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-6-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Oxa-6-azaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a catalyst in various reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-oxa-6-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
- 1-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
- 2-Oxa-7-azaspiro[4.4]nonane
Comparison: 1-Oxa-6-azaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This configuration imparts distinct reactivity and binding properties compared to similar compounds.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-oxa-6-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NO/c1-3-7(8-5-1)4-2-6-9-7/h8H,1-6H2 |
InChI Key |
DAQJDAJGMJYMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCO2)NC1 |
Origin of Product |
United States |
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